2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide
Overview
Description
2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)acetamide is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclization with Arylfuran Diones : A study reported the reaction of 5-Arylfuran-2,3-diones with (Z)-2-[3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]acetamides, leading to the formation of pyrrolidine diones. This study provides insights into the chemical properties and potential applications in creating new chemical structures (V. V. Khalturina et al., 2010).
Analgesic, Antihypoxic, and Antimicrobial Activity : Another study synthesized hydrazones of this compound and evaluated their analgesic, antihypoxic, and antimicrobial activities. The study found that all compounds exhibited analgesic effects and some showed antihypoxic effects, suggesting potential pharmacological applications (A. G. Mikhailovskii et al., 2020).
Analgesic and Anti-Inflammatory Activities : Research on the cyclocondensation of this compound with N-substituted cyanoacetamide led to enaminoamides with significant analgesic and anti-inflammatory effects. This suggests a potential use in developing new pain relief and anti-inflammatory drugs (A. S. Yusov et al., 2019).
Synthesis of Pyrimido[6,1-a]isoquinolines : This study explored the annelation of the pyrimidine ring to form pyrimido[6,1-a]-isoquinolin-2-ones, highlighting the compound's versatility in synthesizing complex heterocyclic structures (A. G. Mikhailovskii & D. A. Peretyagin, 2019).
Azo Coupling with Arenediazonium Salts : This research focused on the azo coupling of this compound, leading to the formation of azo-hydrazo tautomers. The study contributes to understanding the chemical behavior of the compound under different conditions (A. G. Mikhailovskii et al., 2019).
Synthesis of Enaminoamides : Another study synthesized (Z)-2-(2-Acetyl-2 H-isoquinolin-1-ylidene)acetamides from 2-vinylbenzonitrile derivatives. This study contributes to the understanding of the synthetic pathways of related compounds (Kazuhiro Kobayashi et al., 2007).
Properties
IUPAC Name |
(2Z)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2)8-9-5-3-4-6-10(9)11(15-13)7-12(14)16/h3-7,15H,8H2,1-2H3,(H2,14,16)/b11-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCIOGSQRXPIF-XFFZJAGNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)N)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=CC=CC=C2/C(=C/C(=O)N)/N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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